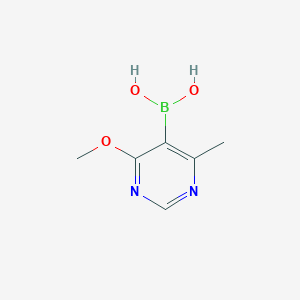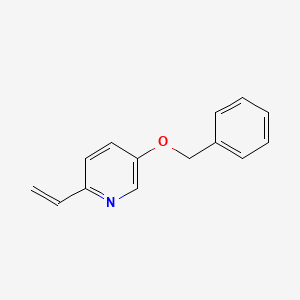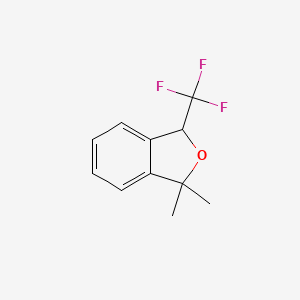
3,3-dimethyl-1-(trifluoromethyl)-1H-2-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydro-1,1-dimethyl-3-(trifluoromethyl)isobenzofuran is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to an isobenzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dihydro-1,1-dimethyl-3-(trifluoromethyl)isobenzofuran typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as benzene derivatives and trifluoromethylating agents.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Cyclization: The resulting intermediate undergoes cyclization to form the isobenzofuran ring structure.
Final Modifications: Further modifications, such as methylation, are performed to achieve the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dihydro-1,1-dimethyl-3-(trifluoromethyl)isobenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions often use strong bases or nucleophiles.
Major Products Formed:
Aplicaciones Científicas De Investigación
1,3-Dihydro-1,1-dimethyl-3-(trifluoromethyl)isobenzofuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound's derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1,3-Dihydro-1,1-dimethyl-3-(trifluoromethyl)isobenzofuran exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound's reactivity and binding affinity to biological targets. The specific pathways and targets depend on the context of its application, whether in chemical synthesis, biological assays, or therapeutic interventions.
Comparación Con Compuestos Similares
1,3-Dihydro-1,1-dimethyl-3-(trifluoromethyl)isobenzofuran is compared with other similar compounds to highlight its uniqueness:
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole:
5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate: Another reagent used in trifluoromethylation, but with a different core structure.
1-Trifluoromethyl-1,2-benziodoxol-3-(1H)-one: Similar in function but differing in molecular structure.
These compounds share the common feature of trifluoromethyl groups but differ in their core structures and specific applications.
Propiedades
Fórmula molecular |
C11H11F3O |
|---|---|
Peso molecular |
216.20 g/mol |
Nombre IUPAC |
3,3-dimethyl-1-(trifluoromethyl)-1H-2-benzofuran |
InChI |
InChI=1S/C11H11F3O/c1-10(2)8-6-4-3-5-7(8)9(15-10)11(12,13)14/h3-6,9H,1-2H3 |
Clave InChI |
HSFMERMKLOIYPW-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C(O1)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


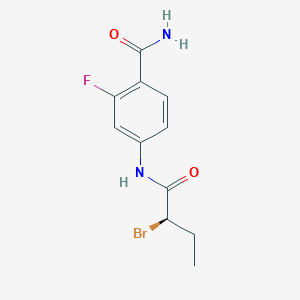
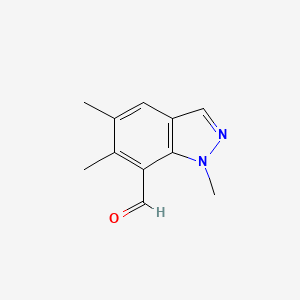
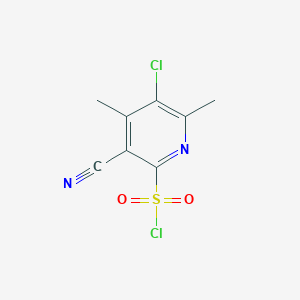
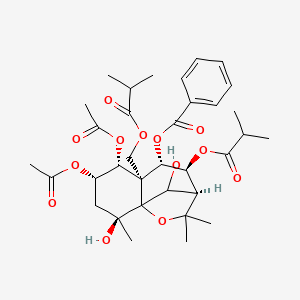

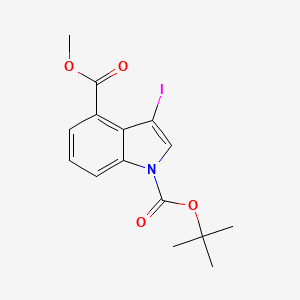
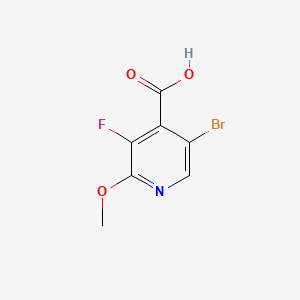

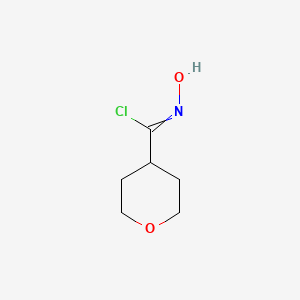
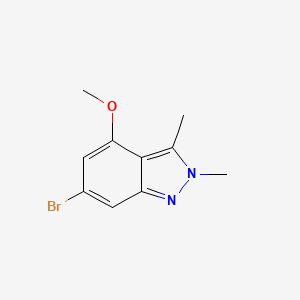
![2-Chloro-5-iodo-3-methyl-7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15363951.png)
![5-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15363959.png)
